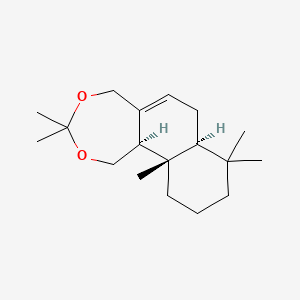

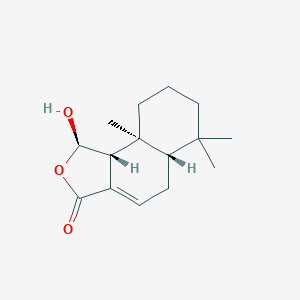

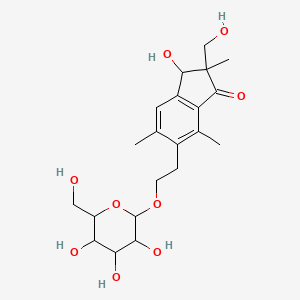

Epipterosin L 2'-O-glucoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of glucoside compounds, like Epipterosin L 2'-O-glucoside, often involves complex organic reactions that aim to attach glucose or other sugar molecules to another organic compound. While specific synthesis pathways for Epipterosin L 2'-O-glucoside were not directly found, similar synthesis processes involve glycosidation reactions. For instance, a study describes a new method for the synthesis of glycosides, highlighting the reaction between epipodophyllotoxin and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose under specific conditions to yield a glucoside compound (Kuhn & Wartburg, 1968).

Molecular Structure Analysis

Molecular structure analysis of glucosides, including Epipterosin L 2'-O-glucoside, relies on spectroscopic and computational methods to determine the spatial arrangement of atoms within the molecule. Studies often employ NMR spectroscopy, mass spectrometry, and computational modeling to elucidate structures. For example, the determination of glucosyl beta 1-N-(omega-O-linoleoyl)-acylsphingosines in human epidermis used 1H-NMR spectroscopy and mass spectrometry for structural determination (Hamanaka et al., 1989).

科学的研究の応用

Iridoid Glycosides in Scientific Research

Iridoid glycosides, including compounds like geniposide, have been studied extensively for their therapeutic potential and biological activities. Research has demonstrated a variety of effects, including anti-inflammatory, antioxidative, and glucose-regulating properties, which are relevant to conditions such as diabetes, cardiovascular disease, and inflammatory disorders.

Anti-inflammatory Properties : Geniposide has been shown to exhibit anti-inflammatory effects in various models. For instance, studies on macrophages and mouse models have demonstrated that geniposide inhibits the inflammatory response, suggesting potential for treating inflammation-related diseases (Fu et al., 2012).

Antioxidative Effects : The antioxidative properties of geniposide have been explored, indicating its potential to counter oxidative stress, a key factor in the pathogenesis of diabetes mellitus and cardiovascular diseases. Such effects highlight the therapeutic relevance of iridoid glycosides in managing oxidative stress-related conditions (Li et al., 2019).

Glucose Regulation : Research has also focused on the glucose-regulating effects of geniposide, suggesting its role in managing blood glucose levels and its potential as a treatment for diabetes. Geniposide's ability to influence glucose metabolism indicates its relevance in diabetes research and therapy (Wu et al., 2009).

特性

IUPAC Name |

3-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O9/c1-9-6-12-14(19(28)21(3,8-23)18(12)27)10(2)11(9)4-5-29-20-17(26)16(25)15(24)13(7-22)30-20/h6,13,15-18,20,22-27H,4-5,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAENVHFVXODVEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2O)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 102594522 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。